molecular formula C9H9NO2S B8361055 2-(2-Thienyl-4-oxazolyl)ethanol

2-(2-Thienyl-4-oxazolyl)ethanol

Cat. No.: B8361055
M. Wt: 195.24 g/mol
InChI Key: NHIYPMGDDIXJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Thienyl-4-oxazolyl)ethanol is a heterocyclic compound featuring a thienyl (sulfur-containing aromatic ring) and oxazolyl (oxygen- and nitrogen-containing five-membered ring) group attached to an ethanol backbone. The compound’s dual heterocyclic structure may confer unique electronic and steric properties, making it of interest in pharmaceutical and materials science research.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-(2-thiophen-2-yl-1,3-oxazol-4-yl)ethanol

InChI

InChI=1S/C9H9NO2S/c11-4-3-7-6-12-9(10-7)8-2-1-5-13-8/h1-2,5-6,11H,3-4H2

InChI Key

NHIYPMGDDIXJNK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CO2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency: The oxazinoquinoxalinyl derivative achieves a high yield (91%) in a single step , whereas the phenyl-oxazolyl ethanol requires five steps with a lower overall yield (31.2%) . This highlights the impact of reaction complexity on efficiency.
  • Reagent Use: Strong reducing agents like LiAlH₄ are critical for alcohol group formation in oxazole derivatives , while simpler ethanol derivatives (e.g., 2-(2-Thienyl)ethanol) may require fewer specialized reagents .
  • Structural Impact on Properties: The presence of chlorine in 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol increases molecular weight and may enhance lipophilicity compared to non-halogenated analogs .

Spectroscopic Characterization

  • Oxazinoquinoxalinyl Ethanol : Characterized via IR (OH stretch at ~3400 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.5–8.5 ppm), and MS (molecular ion peaks at M⁺ = 229).
  • Phenyl-Oxazolyl Ethanol : Confirmed by ¹H NMR (benzoyl group at δ 7.8–7.5 ppm) and elemental analysis.
  • Thiazole Derivatives : Thiazol-4(5H)-ones in are typically validated by melting points and spectral matching to literature data .

Functional Group and Application Comparisons

  • Oxazole vs.

Physicochemical Properties

  • Melting Points: The oxazinoquinoxalinyl derivative melts at 159–161°C , while data for other compounds are unavailable. Melting points are influenced by hydrogen bonding (e.g., OH groups) and aromatic stacking.
  • Solubility: Bulky substituents (e.g., tetramethylbutylphenoxy in ) reduce solubility in polar solvents compared to simpler ethanol derivatives .

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